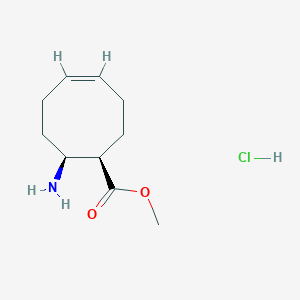![molecular formula C15H15ClN2O4 B2986602 Methyl (E)-4-[[1-(3-chlorophenyl)-2-oxopyrrolidin-3-yl]amino]-4-oxobut-2-enoate CAS No. 2411326-87-7](/img/structure/B2986602.png)
Methyl (E)-4-[[1-(3-chlorophenyl)-2-oxopyrrolidin-3-yl]amino]-4-oxobut-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (E)-4-[[1-(3-chlorophenyl)-2-oxopyrrolidin-3-yl]amino]-4-oxobut-2-enoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of Methyl (E)-4-[[1-(3-chlorophenyl)-2-oxopyrrolidin-3-yl]amino]-4-oxobut-2-enoate is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes and proteins, leading to anti-inflammatory and anti-tumor effects.
Biochemical and Physiological Effects:
Methyl (E)-4-[[1-(3-chlorophenyl)-2-oxopyrrolidin-3-yl]amino]-4-oxobut-2-enoate has been shown to have various biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines and inhibit the proliferation of cancer cells. Additionally, it has been found to have insecticidal and fungicidal properties, making it a potential candidate for use in the agrochemical industry.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Methyl (E)-4-[[1-(3-chlorophenyl)-2-oxopyrrolidin-3-yl]amino]-4-oxobut-2-enoate in lab experiments is its versatility. It can be used in various fields such as pharmaceuticals, agrochemicals, and materials science. Additionally, it has shown promising results in terms of its anti-inflammatory and anti-tumor effects. However, one of the limitations is that its mechanism of action is not fully understood, which may hinder its potential applications.
Zukünftige Richtungen
There are several future directions for the research on Methyl (E)-4-[[1-(3-chlorophenyl)-2-oxopyrrolidin-3-yl]amino]-4-oxobut-2-enoate. One of the areas of interest is its potential as an anti-cancer agent. Further studies are needed to determine its efficacy and safety in treating various types of cancer. Another area of interest is its potential as a pesticide. Studies are needed to determine its effectiveness in controlling pests and its impact on the environment. Additionally, there is a need for further research to understand its mechanism of action and potential applications in various fields.
Synthesemethoden
The synthesis method of Methyl (E)-4-[[1-(3-chlorophenyl)-2-oxopyrrolidin-3-yl]amino]-4-oxobut-2-enoate involves the reaction of 3-chlorophenylacetonitrile with ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then treated with methyl iodide to obtain Methyl (E)-4-[[1-(3-chlorophenyl)-2-oxopyrrolidin-3-yl]amino]-4-oxobut-2-enoate.
Wissenschaftliche Forschungsanwendungen
Methyl (E)-4-[[1-(3-chlorophenyl)-2-oxopyrrolidin-3-yl]amino]-4-oxobut-2-enoate has been extensively studied for its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. In the pharmaceutical industry, it has shown promising results as an anti-inflammatory and anti-tumor agent. In agrochemicals, it has been used as a pesticide due to its insecticidal and fungicidal properties. In materials science, it has been utilized in the synthesis of various functional materials such as fluorescent dyes and liquid crystals.
Eigenschaften
IUPAC Name |
methyl (E)-4-[[1-(3-chlorophenyl)-2-oxopyrrolidin-3-yl]amino]-4-oxobut-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O4/c1-22-14(20)6-5-13(19)17-12-7-8-18(15(12)21)11-4-2-3-10(16)9-11/h2-6,9,12H,7-8H2,1H3,(H,17,19)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUAZGXHUXAMCKZ-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC(=O)NC1CCN(C1=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C(=O)NC1CCN(C1=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (E)-4-[[1-(3-chlorophenyl)-2-oxopyrrolidin-3-yl]amino]-4-oxobut-2-enoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1-Bis(4-chlorophenyl)-2-[(2-methoxybenzyl)amino]-1-ethanol](/img/structure/B2986522.png)
![isopropyl 1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B2986524.png)

![3-[(4-Bromophenyl)sulfonyl]-1-(4-chlorophenyl)-1-propanone](/img/structure/B2986526.png)

![4-({4-[(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]piperidin-1-yl}methyl)benzonitrile](/img/structure/B2986530.png)
![2-[(4-Chlorobenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4-ol](/img/structure/B2986531.png)


![5-bromo-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)furan-2-carboxamide](/img/structure/B2986535.png)


